4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Overview
Description
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that features a spirocyclic structure with a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the fluorinated aromatic precursor. The key steps include:
Fluorination: Introduction of the fluorine atom into the aromatic ring, often using electrophilic fluorinating agents such as Selectfluor.
Sulfonylation: Attachment of the sulfonyl group to the fluorinated aromatic ring, typically using sulfonyl chlorides in the presence of a base.
Spirocyclization: Formation of the spirocyclic structure through a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure the correct formation of the spiro center.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Substitution: The fluorine atom and other substituents on the aromatic ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, nitriles, and amines can be used in substitution reactions, often under the influence of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and spirocyclic structure allow it to bind to particular enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8,10-dione: A structurally similar compound with additional carbonyl groups.
This compound-6,9-dione: Another related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a fluorinated aromatic ring and a spirocyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-11-10-12(2-3-13(11)15)21(18,19)17-8-9-20-14(17)4-6-16-7-5-14/h2-3,10,16H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHWDSGBVEGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCNCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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